molecular formula C9H10ClN B105746 N-(2-chloroprop-2-enyl)aniline CAS No. 15332-67-9

N-(2-chloroprop-2-enyl)aniline

Cat. No. B105746
CAS RN: 15332-67-9
M. Wt: 167.63 g/mol
InChI Key: BIENNPBMRHEDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloroprop-2-enyl)aniline, also known as allylchloroformamidine, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of aniline and is commonly used in the synthesis of other organic compounds.

Scientific Research Applications

N-(2-chloroprop-2-enyl)aniline has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other organic compounds, such as heterocyclic compounds, which have potential applications in the pharmaceutical industry. Additionally, it has been used as a reagent in the synthesis of fluorescent dyes and as a cross-linking agent in the preparation of polymers.

Mechanism Of Action

The mechanism of action of N-(2-chloroprop-2-enyl)aniline is not well understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, such as nucleophilic substitution and addition reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of N-(2-chloroprop-2-enyl)aniline. However, it has been reported to have antifungal and antibacterial properties, and has been used in the treatment of various fungal and bacterial infections.

Advantages And Limitations For Lab Experiments

The advantages of using N-(2-chloroprop-2-enyl)aniline in lab experiments include its high purity and availability, and its potential applications in various fields of science. However, the limitations include its toxicity and potential health hazards, which require careful handling and disposal.

Future Directions

There are several future directions for the research on N-(2-chloroprop-2-enyl)aniline. One potential direction is the development of new synthetic methods for the preparation of this compound, with improved yields and purity. Another direction is the investigation of its potential applications in the field of medicine, such as the development of new antibiotics and antifungal agents. Additionally, its potential applications in the field of materials science, such as the preparation of new polymers and composites, could also be explored.
Conclusion:
In conclusion, N-(2-chloroprop-2-enyl)aniline is a synthetic compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.

Synthesis Methods

The synthesis of N-(2-chloroprop-2-enyl)aniline involves the reaction of aniline with allyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified through recrystallization. The yield of the product can be improved by optimizing the reaction conditions and using higher purity reagents.

properties

CAS RN

15332-67-9

Product Name

N-(2-chloroprop-2-enyl)aniline

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

N-(2-chloroprop-2-enyl)aniline

InChI

InChI=1S/C9H10ClN/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,11H,1,7H2

InChI Key

BIENNPBMRHEDOY-UHFFFAOYSA-N

SMILES

C=C(CNC1=CC=CC=C1)Cl

Canonical SMILES

C=C(CNC1=CC=CC=C1)Cl

synonyms

N-(2-chloroprop-2-enyl)aniline

Origin of Product

United States

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